2-Fluoro-4-iodo-1-isothiocyanatobenzene
Overview
Description
2-Fluoro-4-iodo-1-isothiocyanatobenzene is an aromatic compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring. It is used as a building block in the synthesis of various chemical compounds, particularly in the development of novel inhibitors for biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-Fluoro-4-iodoaniline with thiophosgene under controlled conditions to yield the desired isothiocyanate compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-iodo-1-isothiocyanatobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-isothiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine and isothiocyanate groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives or reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation and Reduction: Formation of sulfonyl or amine derivatives.
Scientific Research Applications
2-Fluoro-4-iodo-1-isothiocyanatobenzene is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, particularly in the development of inhibitors for biological targets.
Biology: Used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and enzymes. This covalent modification can inhibit the activity of target enzymes or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodoaniline: A precursor in the synthesis of 2-Fluoro-4-iodo-1-isothiocyanatobenzene.
4-Iodo-1-isothiocyanatobenzene: Lacks the fluorine substituent, which can influence reactivity and selectivity.
2-Fluoro-1-isothiocyanatobenzene: Lacks the iodine substituent, affecting its chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine substituents, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
2-fluoro-4-iodo-1-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNKKOFSVIDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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